Home > Products > Screening Compounds P110414 > methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate
methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate -

methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate

Catalog Number: EVT-5328356
CAS Number:
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5)

Compound Description: This compound is a dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and Src family kinases (Src and YES). [] It shows potent activity against vascular leak, making it a promising therapeutic candidate for age-related macular degeneration (AMD). [] To enhance its ocular concentration following topical administration, several ester prodrugs of compound 5 were synthesized. []

Relevance: While belonging to the benzotriazine class, compound 5 exhibits structural similarities to methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate. Both compounds feature a central aromatic ring (benzoate/benzotriazine) substituted with a nitrogen-containing heterocycle (1,2,4-oxadiazole/benzotriazine). They also share common features like an amino group linked to an alkyl chain with an oxygen-containing functional group. Notably, both compounds are explored for their potential in treating diseases, albeit different ones, highlighting the versatility of these structural motifs in medicinal chemistry. []

4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (12)

Compound Description: This compound is a topically administered prodrug of compound 5. [] It is designed to be delivered as eye drops and readily converts to the active compound 5 in the eye, improving its ocular pharmacokinetics and minimizing systemic circulation. [] Compound 12 demonstrates efficacy in laser-induced choroidal neovascularization models and is currently undergoing clinical trials as a first-in-class, topically applied treatment for AMD targeting VEGFR2. []

Relevance: Compound 12, being a prodrug of compound 5, shares the core structural similarities with methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate described for compound 5. The presence of the benzoate group in both compound 12 and the target compound further emphasizes their structural relation. The development of prodrugs for both compounds highlights the importance of optimizing pharmacokinetic properties for therapeutic efficacy. []

(5-Nitroimino-4-hydro-1,3,4-oxadiazol-2-yl)methyl Nitrate (3) (NOMN)

Compound Description: This compound stands out for its high density (1.898 g/cm3 at 149 K). [] It belongs to a class of high-density energetic materials synthesized using a straightforward method. [] NOMN exhibits a melting point (86.67°C) suitable for its use as a melt-casting material. [] Calculations predict good explosive performance for NOMN. []

Relevance: NOMN and methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate both contain the 1,2,4-oxadiazole ring. This shared heterocyclic core, despite being employed in vastly different applications (energetic materials vs. potential pharmaceuticals), demonstrates the wide-ranging utility of the 1,2,4-oxadiazole scaffold in chemical synthesis. []

3-((2-Fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1)

Compound Description: 11C-CS1P1 is a radiotracer designed to target the sphingosine-1-phosphate receptor 1 (S1PR1). [] It exhibits high specificity for S1PR1 and has shown promise in animal models of inflammatory diseases. [] This radiotracer is used in positron emission tomography (PET) imaging to evaluate inflammation in humans. []

Relevance: 11C-CS1P1 and methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate share the 1,2,4-oxadiazole ring as a central structural feature. While their applications differ (radiotracer vs. potential pharmaceutical), both leverage the properties of the 1,2,4-oxadiazole ring, illustrating its versatility in medicinal chemistry. []

5-(3-{2-[2-Hydroxy-1-(hydroxymethyl)ethyl]-5-methyl-1,2,3,4-tetrahydro-6-isoquinolinyl}-1,2,4-oxadiazol-5-yl)-2-[(1-methylethyl)oxy]benzonitrile (15)

Compound Description: This compound is a potent and orally active S1P1 and S1P5 receptor agonist with minimal activity at the S1P3 receptor. [] Its high potency and favorable pharmacokinetic properties suggest a low predicted therapeutic dose in humans (less than 1 mg once daily). [] This compound was developed as a potential treatment for relapsing-remitting multiple sclerosis. []

Relevance: Both compound 15 and methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate feature the 1,2,4-oxadiazole moiety as a core structural element. Their development as potential pharmaceuticals for different disease states underscores the importance of this heterocycle in medicinal chemistry. []

Properties

Product Name

methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate

IUPAC Name

methyl 4-[5-[[2-hydroxyethyl(thiophen-2-ylmethyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzoate

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C18H19N3O4S/c1-24-18(23)14-6-4-13(5-7-14)17-19-16(25-20-17)12-21(8-9-22)11-15-3-2-10-26-15/h2-7,10,22H,8-9,11-12H2,1H3

InChI Key

VNEMRVYPSIZGGJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CN(CCO)CC3=CC=CS3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CN(CCO)CC3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.